2,3-Pyridinedicarboximide 2,3-Pyridinedicarboximide
Brand Name: Vulcanchem
CAS No.: 4664-00-0
VCID: VC20747454
InChI: InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11)
SMILES: C1=CC2=C(C(=O)NC2=O)N=C1
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol

2,3-Pyridinedicarboximide

CAS No.: 4664-00-0

Cat. No.: VC20747454

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-Pyridinedicarboximide - 4664-00-0

CAS No. 4664-00-0
Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
IUPAC Name pyrrolo[3,4-b]pyridine-5,7-dione
Standard InChI InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Standard InChI Key ZRKGTINFVOLLNT-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=O)NC2=O)N=C1
Canonical SMILES C1=CC2=C(C(=O)NC2=O)N=C1

Synthesis Pathways

From 2,3-Pyridinedicarboxylic Anhydride

The anhydride reacts with nitrogen nucleophiles (e.g., amines) under varying conditions to form carboxamides or imides :

  • Room Temperature Reaction:

    • Reaction with aromatic amines in glacial acetic acid yields mono-carboxamides (e.g., 2-arylcarbamoyl-3-pyridinecarboxylic acids) .

    • Example: Reaction with 4-ethoxyaniline produces N-substituted carboxamides .

  • Cyclization to Imides:

    • Heating carboxamide intermediates in dimethylformamide (DMF) facilitates cyclization, forming pyrrolo[3,4-b]pyridine-5,7-dione derivatives .

    • Example: N3-(4-ethoxyphenyl)-N2-(4-ethoxyphenyl)pyridine-2,3-dicarboxamide forms a fused imide structure .

Oxidative Methods

Quinoline derivatives can be oxidized using ozone and sulfuric/nitric acid to yield 2,3-pyridinedicarboxylic acids, which are precursors to the anhydride . Subsequent dehydration or amine reactions convert these acids into imides .

Applications in Research

Pharmaceutical Chemistry

  • Antimicrobial Activity: Pyrrolo[3,4-b]pyridine-5,7-dione derivatives exhibit antibacterial and antifungal properties .

  • Enzyme Modulation: Carboximide derivatives interact with NAD/NADP-dependent enzymes, influencing oxidative stress and metabolic pathways .

Material Science

  • Coordination Chemistry: 2,3-Pyridinedicarboxylate ligands form stable complexes with transition metals (e.g., Co(III)), used in catalysis and materials design .

Spectroscopic Characterization

  • IR Spectroscopy: Imide derivatives show characteristic C=O stretches at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

  • Mass Spectrometry: The anhydride precursor has a molecular ion peak at m/z 149 (C₇H₃NO₃) .

Thermal Stability

Thermogravimetric analysis (TGA) of Co(III)-2,3-pyridinedicarboxylate complexes reveals decomposition temperatures above 200°C, indicating robust thermal stability .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator